

The GID4 Interactome in Human Cells: A Technical Guide for Researchers

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This technical guide provides an in-depth exploration of the Glucose-induced degradation protein 4 (GID4) interactome in human cells. GID4 is a critical component of the CTLH/GID E3 ubiquitin ligase complex, playing a pivotal role in substrate recognition and subsequent cellular processes. This document outlines the known protein-protein interactions, the signaling pathways involved, and detailed experimental protocols for identifying GID4 interactors, with a focus on quantitative data and visual representations of complex biological processes.

Core Concepts of the GID4 Interactome

GID4 functions as a substrate-recognition subunit within the multi-subunit CTLH (C-terminal to LisH) E3 ubiquitin-protein ligase complex, also known as the GID complex in yeast.[1][2] This complex is highly conserved and is integral to cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[2][3]

In human cells, the CTLH complex includes a catalytic core module and ancillary proteins, with GID4 playing a key role in substrate recruitment.[1] GID4 is known to recognize proteins containing a "Pro/N-degron," a sequence with an unmodified N-terminal proline.[1][4] However, recent studies have revealed that GID4 can also interact with substrates that lack this canonical degron, suggesting a broader substrate recognition capability.[5][6][7]

The exploration of the GID4 interactome is crucial for understanding its role in various cellular processes, including cell cycle progression, metabolism, and cell migration.[5][8] Dysregulation



of the GID4-mediated degradation pathway has been implicated in diseases such as cancer, making it a potential target for therapeutic intervention.[3][9]

Quantitative Analysis of the GID4 Interactome

The following table summarizes the proteins identified as interactors of human GID4. The primary method for identifying these interactors has been proximity-dependent biotinylation (BioID), a powerful technique for capturing both stable and transient protein-protein interactions in living cells.[3][5][10]



Interacting Protein	Gene Symbol	Function	Method of Identification	Putative Recognition Motif
CTLH Complex Subunits				
RANBP9	RANBP9	Scaffolding protein within the CTLH complex	Co- immunoprecipitat ion, BioID	Complex formation
MKLN1	MKLN1	Component of the CTLH complex	Co- immunoprecipitat ion, BioID	Complex formation
MAEA	MAEA	Component of the CTLH complex catalytic core	Co- immunoprecipitat ion, BioID	Complex formation
RMND5A	RMND5A	RING-finger protein in the CTLH catalytic core	Co- immunoprecipitat ion, BioID	Complex formation
GID8	GID8	Component of the CTLH complex catalytic core	Co- immunoprecipitat ion, BioID	Complex formation
ARMC8	ARMC8	Ancillary component of the CTLH complex	Co- immunoprecipitat ion, BioID	Complex formation
WDR26	WDR26	Component of the CTLH complex catalytic core	Co- immunoprecipitat ion, BioID	Complex formation
YPEL5	YPEL5	Ancillary component of the	Co- immunoprecipitat	Complex formation

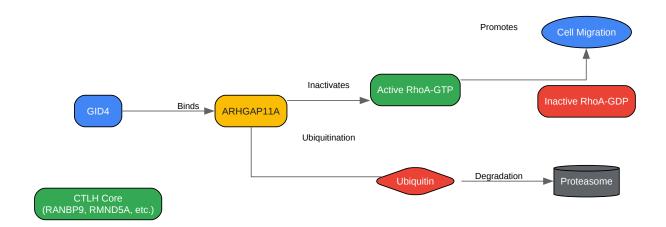


		CTLH complex	ion, BioID	
Substrates and Associated Proteins				
HBP1	HBP1	Transcription factor, tumor suppressor	Co- immunoprecipitat ion	Probable Pro/N- degron
ARHGAP11A	ARHGAP11A	Rho GTPase- activating protein	BioID2	Lacks canonical Pro/N-degron
DDX21	DDX21	RNA helicase involved in ribosome biogenesis	BioID, Co- immunoprecipitat ion	Pro/N-degron
DDX50	DDX50	RNA helicase, interacts with DDX21	BioID, Co- immunoprecipitat ion	Pro/N-degron
HMGCS1	HMGCS1	Metabolic enzyme	Quantitative Proteomics with PFI-7	Pro/N-degron
ZMYND19	ZMYND19	Zinc finger protein	Co- immunoprecipitat ion	Lacks canonical Pro/N-degron

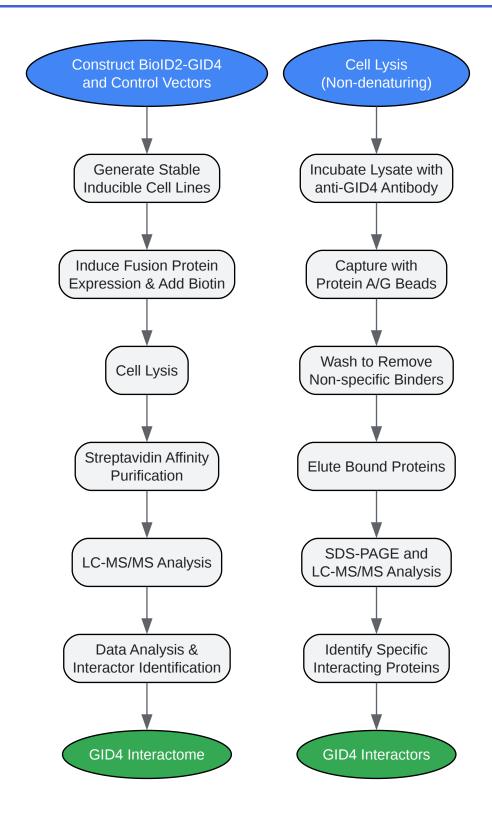
Signaling Pathways Involving GID4

A significant signaling pathway involving GID4 is the regulation of cell migration through the targeting of ARHGAP11A.[5][6][8] In this pathway, the hGID-GID4 E3 ligase complex binds to and ubiquitinates ARHGAP11A, marking it for proteasomal degradation. The depletion of GID4 or inhibition of its substrate-binding pocket leads to the stabilization and accumulation of ARHGAP11A at the cell periphery.[5][6] This, in turn, leads to the inactivation of RhoA, a key regulator of the actin cytoskeleton, ultimately impairing cell motility and directed movement.[5]









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